Ulipristal Acetate D3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

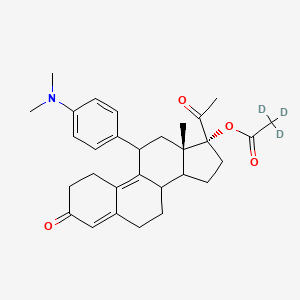

2D Structure

3D Structure

Properties

IUPAC Name |

[(13S,17R)-17-acetyl-11-[4-(dimethylamino)phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37NO4/c1-18(32)30(35-19(2)33)15-14-27-25-12-8-21-16-23(34)11-13-24(21)28(25)26(17-29(27,30)3)20-6-9-22(10-7-20)31(4)5/h6-7,9-10,16,25-27H,8,11-15,17H2,1-5H3/t25?,26?,27?,29-,30-/m0/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOLLAFOLCSJHRE-QLQPVKORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)O[C@@]1(CCC2[C@@]1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)N(C)C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Isotopic Incorporation of Ulipristal Acetate D3

Synthetic Methodologies for Deuterium (B1214612) Labeling

The synthesis of Ulipristal (B1683391) Acetate (B1210297) D3 generally follows the established synthetic pathways for the non-labeled parent compound, with the key difference being the introduction of a deuterated reagent at a late stage of the synthesis. The final step in the synthesis of ulipristal acetate is the acetylation of the 17-hydroxyl group of its precursor, 11β-[4-(N,N-dimethylamino)-phenyl]-17-hydroxy-19-norpregna-4,9-diene-3,20-dione. epo.orgnih.gov

To introduce the three deuterium atoms, a deuterated acetylating agent is required. The most common and efficient method involves the use of acetic anhydride-d6 ((CD₃CO)₂O) . isotope.comsigmaaldrich.com This reagent allows for the direct and regioselective incorporation of a trideuterated acetyl group at the 17α-position.

The reaction is typically carried out by dissolving the ulipristal precursor in a suitable solvent, such as dichloromethane, and then treating it with acetic anhydride-d6 in the presence of a catalyst, like perchloric acid, at low temperatures. epo.org

An alternative, though less direct, approach for introducing deuterium could involve the synthesis of deuterated N,N-dimethylaniline as a precursor. However, studies have shown that the deuteration of tertiary arylamines like N,N-dimethylaniline under mild conditions is often unsuccessful, making this a less viable route for producing the specifically labeled Ulipristal Acetate D3 on the N-methyl groups. nih.govnih.gov

Isotopic Enrichment and Purity Assessment

The determination of isotopic enrichment and chemical purity of this compound is crucial to validate its use as an internal standard or in metabolic studies. A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the standard approach for this assessment. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the molecular weight of the labeled compound and to quantify the level of deuterium incorporation. nih.gov For this compound, the expected molecular weight is approximately 478.64 g/mol , an increase of 3 mass units compared to the unlabeled compound (approx. 475.62 g/mol ). nih.govdaicelpharmastandards.com LC-MS/MS methods are particularly useful, and for this compound, the precursor-product ion transition of m/z 479.3→416.2 has been utilized for quantification, distinguishing it from the non-labeled compound's transition of m/z 476.2→134.1. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the position of deuterium labeling. In the spectrum of this compound, the singlet corresponding to the acetyl methyl protons (around 2.1 ppm in the unlabeled compound) would be absent or significantly diminished. rsc.org ¹³C NMR can also provide information on the electronic environment of the carbon atoms, and 2H NMR can directly detect the deuterium nuclei.

The chemical purity is typically assessed by High-Performance Liquid Chromatography (HPLC), which can separate the labeled compound from any unreacted precursors or byproducts. rsc.org

| Analytical Technique | Parameter | Expected Value/Observation | Reference |

|---|---|---|---|

| Molecular Formula | - | C₃₀H₃₄D₃NO₄ | daicelpharmastandards.com |

| Molecular Weight | - | ~478.64 g/mol | daicelpharmastandards.com |

| Mass Spectrometry (LC-MS/MS) | Precursor Ion (m/z) | 479.3 | nih.govresearchgate.net |

| Product Ion (m/z) | 416.2 | nih.govresearchgate.net | |

| ¹H NMR | Signal for -COCH₃ protons | Absent or significantly reduced | rsc.org |

| Isotopic Purity | - | Typically >98% | sigmaaldrich.com |

Regioselective Deuteration Strategies

The regioselectivity of the deuteration is paramount for the synthesis of this compound. As the deuterium atoms are intended to be on the acetyl group, the strategy relies on a reaction that specifically targets the 17-hydroxyl group without affecting other parts of the molecule.

The acetylation of the sterically hindered 17α-hydroxyl group of the ulipristal precursor is a well-established reaction. By substituting the standard acetylating agent, acetic anhydride, with its deuterated counterpart, acetic anhydride-d6, the deuteration is confined to the desired acetyl moiety. This method offers high regioselectivity due to the specific reactivity of the hydroxyl group under the chosen reaction conditions.

Alternative strategies for deuterating other positions, such as the aromatic ring of the N,N-dimethylaminophenyl group, would require different catalytic systems, for instance, using D₂O with a metal catalyst, but this would not yield the D3-labeled compound on the acetyl group. nih.gov

Precursor and Intermediate Characterization in Labeled Synthesis

The primary precursor for the synthesis of this compound is the unlabeled 11β-[4-(N,N-dimethylamino)-phenyl]-17-hydroxy-19-norpregna-4,9-diene-3,20-dione. The characterization of this intermediate is crucial to ensure the purity of the final product.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Analytical Data | Reference |

|---|---|---|---|---|

| 11β-[4-(N,N-dimethylamino)-phenyl]-17-hydroxy-19-norpregna-4,9-diene-3,20-dione | C₂₈H₃₅NO₃ | 433.58 | HRMS (ESI+): calcd for C₂₈H₃₆NO₃ [M+H]⁺ 434.2690, found 434.2685 | rsc.org |

The other key component is the deuterated reagent, acetic anhydride-d6. Its purity and isotopic enrichment must be verified before use. Commercial suppliers typically provide a certificate of analysis with this information.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Isotopic Purity | CAS Number | Reference |

|---|---|---|---|---|---|

| Acetic anhydride-d6 | (CD₃CO)₂O | 108.13 | ≥98% | 16649-49-3 | isotope.comsigmaaldrich.com |

The synthesis of ulipristal acetate itself involves several intermediate steps starting from simpler steroid skeletons. researchgate.netpatsnap.com However, for the purpose of synthesizing the D3-labeled compound, the most critical step is the final acetylation. Therefore, the characterization of the immediate, non-deuterated precursor is of utmost importance.

Advanced Analytical Methodologies for Ulipristal Acetate D3

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography (LC), it provides high sensitivity and selectivity, making it the gold standard for pharmaceutical analysis.

Ulipristal (B1683391) Acetate (B1210297) D3 as an Internal Standard in Quantitative Analysis

In quantitative analysis, an ideal internal standard (IS) should be chemically and physically similar to the analyte but distinguishable by the detector. A stable isotope-labeled version of the analyte, such as Ulipristal Acetate D3, is considered the most suitable choice. nih.govresearchgate.net It shares nearly identical properties with the non-labeled Ulipristal Acetate, including extraction recovery, ionization efficiency, and chromatographic retention time. This similarity allows it to effectively compensate for variations during sample preparation and analysis, such as matrix effects and instrument fluctuations. researchgate.net

The key difference is its higher mass, due to the replacement of three hydrogen atoms with deuterium (B1214612) atoms, which allows the mass spectrometer to differentiate it from the analyte. researchgate.netlgcstandards.com For instance, in LC-MS/MS methods, specific precursor-to-product ion transitions are monitored for both the analyte and the internal standard. nih.govresearchgate.net One study monitoring Ulipristal Acetate (UPA) used the transition m/z 476.2→134.1, while monitoring this compound (UPA-d3) using the transition m/z 479.3→416.2. researchgate.net The use of a stable isotope-labeled internal standard like this compound is crucial for developing robust and reliable bioanalytical assays that meet regulatory requirements for accuracy and precision. researchgate.netresearchgate.net

Table 1: Application of this compound as an Internal Standard

| Study Focus | Analyte | Internal Standard (IS) | Matrix | Key Finding | Reference |

|---|---|---|---|---|---|

| Pharmacokinetic study in healthy Chinese female subjects | Ulipristal Acetate | Ulipristal Acetate-d3 | Human Plasma | The IS corrected for matrix effects and variability, enabling high selectivity with a lower limit of quantitation of 0.0500 ng/mL. | nih.gov |

| Pharmacokinetic study in healthy Chinese volunteers | Ulipristal Acetate (UPA) | UPA‐d3 | Human Plasma | The stable isotope-labeled IS ensured the method was reliable and robust for quantifying UPA over a concentration range of 0.300‐300 ng/mL. | researchgate.net |

| General bioanalysis principle | Lapatinib | Lapatinib-d3 (isotope-labeled IS) vs. Zileuton (non-isotope-labeled IS) | Human Plasma | Demonstrated that only the isotope-labeled internal standard could correct for interindividual variability in recovery from patient plasma samples. | researchgate.net |

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods utilizing this compound

Several sensitive and reliable LC-MS/MS methods have been developed and validated for the quantification of Ulipristal Acetate in human plasma, utilizing this compound as the internal standard. nih.govresearchgate.net These methods typically involve a simple sample preparation step, such as protein precipitation with methanol (B129727) or a liquid-liquid extraction. nih.govresearchgate.netnih.gov

Chromatographic separation is achieved on a reverse-phase column, such as a C18, using a gradient elution with a mobile phase commonly consisting of methanol or acetonitrile (B52724) and an aqueous buffer like ammonium (B1175870) acetate or formic acid. nih.govresearchgate.net The total run time is often short, around 4 minutes per sample, allowing for high throughput. nih.gov Detection is performed on a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). nih.govresearchgate.net

Validation of these methods demonstrates excellent performance characteristics. For example, one method showed linearity over a wide concentration range of 0.0500 to 100 ng/mL, with desirable accuracy and precision. nih.gov Another validated method was linear from 0.300 to 300 ng/mL. researchgate.net These methods are shown to be free from significant interference from endogenous plasma components and exhibit satisfactory matrix effect, extraction recovery, and stability, making them suitable for pharmacokinetic studies. nih.govresearchgate.netnih.gov

Table 2: Validation Parameters of LC-MS/MS Methods Using this compound

| Parameter | Method 1 nih.gov | Method 2 researchgate.net |

|---|---|---|

| Sample Preparation | Protein precipitation with methanol | Protein precipitation with methanol |

| Chromatography Column | ACE Excel 3 C18-PFP | Kinetex® EVO C18 |

| Linearity Range | 0.0500 - 100 ng/mL | 0.300 - 300 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 0.0500 ng/mL | 0.300 ng/mL |

| MRM Transition (Analyte) | m/z 476.2 → 134.1 | m/z 476.2 → 134.1 |

| MRM Transition (IS) | m/z 479.3 → 416.2 | m/z 479.3 → 416.2 |

| Intra- and Inter-day Precision & Accuracy | Within acceptable limits | Within acceptable limits |

| Run Time | 4 min | 4 min |

High-Resolution Mass Spectrometry for Isotopic Confirmation and Elucidation of Deuterium Position

High-resolution mass spectrometry (HRMS), using analyzers like Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR), provides highly accurate mass measurements, which are invaluable for structural elucidation and confirmation. escholarship.orgmdpi.com For this compound, HRMS can unequivocally confirm its elemental composition by measuring its mass with high precision, distinguishing it from the unlabeled compound and potential impurities. molnar-institute.com The high resolving power of modern instruments can separate isobaric species and provide access to the fine isotopic structure of molecules. mdpi.com

Furthermore, HRMS coupled with fragmentation techniques (MS/MS) is a powerful tool for determining the position of the deuterium labels on the Ulipristal Acetate molecule. nih.gov By precisely measuring the masses of the fragment ions, analysts can deduce which parts of the molecule retain the deuterium atoms after fragmentation. This is critical for confirming the identity and quality of the labeled standard, as the position of the label can influence its stability and chromatographic behavior. While specific studies detailing the fragmentation of this compound for positional elucidation are not widely published, the principles of hydrogen/deuterium exchange mass spectrometry (HDX-MS) demonstrate the capability of this technology. nih.govmdpi.comthermofisher.com In HDX-MS, the rate of deuterium uptake provides information on protein structure; similarly, analyzing the fragmentation pattern of a pre-labeled compound like this compound can reveal the location of the stable labels. mdpi.comthermofisher.com

Chromatographic Techniques

Chromatography is the primary separation technique used in conjunction with mass spectrometry for the analysis of pharmaceuticals. The interaction between the analyte, the stationary phase, and the mobile phase governs the separation process.

Separation of this compound from Non-Labeled and Related Analogs

While deuterated internal standards are typically designed to co-elute with their non-labeled counterparts, it is sometimes possible to achieve chromatographic separation. An extensive study surprisingly revealed that a natural-abundance mono-deuterium isotopologue of Ulipristal Acetate could be resolved from the main, non-labeled component by high-performance liquid chromatography (HPLC). molnar-institute.comnih.gov This separation was achieved through careful optimization of the chromatographic conditions. nih.gov

Such separations highlight the subtle differences in physicochemical properties that can arise from isotopic substitution. researchgate.net Methods have been established to specifically separate Ulipristal Acetate from its related substances and potential degradation products. researchgate.net For example, one HPLC method used a Wondasil C18 column with a mobile phase of acetonitrile and water (70:30) to achieve separation, demonstrating that with the right conditions, even isotopologues can be resolved. researchgate.net The ability to separate the D3-labeled compound from the unlabeled one, although not typically desired in quantitative bioanalysis, is a testament to the resolving power of modern HPLC systems and can be important for characterizing the purity of the isotopic standard itself. molnar-institute.comnih.gov

Isotopic Fractionation in High-Performance Liquid Chromatography (HPLC) Systems

The separation of isotopologues, such as this compound and Ulipristal Acetate, in an HPLC system is a phenomenon known as isotopic fractionation. researchgate.netresearchgate.net This occurs due to the secondary isotope effect, where the substitution of hydrogen with deuterium can cause slight changes in the molecule's properties, such as its hydrophobicity or basicity. researchgate.net Deuterium atoms form slightly stronger bonds than hydrogen, which can alter intermolecular interactions with the stationary and mobile phases. researchgate.net

In reversed-phase liquid chromatography, deuterated compounds are often observed to have slightly shorter retention times than their non-deuterated analogs, although the effect can vary depending on the molecule and the chromatographic system. researchgate.net This effect is generally small but can become more pronounced with a higher number of deuterium substitutions. researchgate.net The ability to observe this fractionation, as seen with the mono-deuterated isotopologue of ulipristal acetate, underscores the sensitivity of modern chromatographic techniques. molnar-institute.comnih.gov This isotope effect is influenced by factors such as the mobile phase composition and is a key consideration in high-precision analytical chemistry. researchgate.netresearchgate.net

Method Development for Isotopic Purity Assessment (e.g., High-Performance Thin Layer Chromatography (HPTLC))

High-Performance Thin-Layer Chromatography (HPTLC) is an advanced form of planar chromatography that offers high resolution, sensitivity, and throughput for the quantitative and qualitative analysis of compounds. wisdomlib.orgwikipedia.org Its application in assessing the isotopic purity of this compound involves developing a method capable of separating the deuterated analyte from its non-labeled counterpart and other potential impurities.

Method development in HPTLC is a systematic process. For this compound, it would begin with the selection of an appropriate stationary phase, typically high-quality silica (B1680970) gel 60 F254 plates, known for their fine particle size and uniform layer, which leads to better resolution. wikipedia.orgnih.gov The next critical step is the optimization of the mobile phase. A mixture of solvents with varying polarities would be tested to achieve a significant difference in the retention factor (Rf) between this compound and unlabeled Ulipristal Acetate. Given the subtle difference between the isotopologues, this separation is challenging. A potential mobile phase could be a combination like toluene, ethyl acetate, and formic acid, adjusted to fine-tune the separation. nih.gov

Densitometric scanning is performed for detection and quantification. nih.gov A deuterium lamp is often used as a radiation source in the UV range for scanning the developed plate. wisdomlib.orgnih.gov The method's validation would confirm its ability to accurately quantify the isotopic purity by measuring the peak area corresponding to this compound versus any unlabeled analogue. The primary advantage of HPTLC in this context is its ability to analyze multiple samples simultaneously, making it a cost-effective and efficient screening tool. wisdomlib.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium NMR (²H NMR) for Site-Specific Labeling Confirmation

Deuterium (²H) NMR spectroscopy is the most direct method for observing the deuterium nuclei within a molecule. It is uniquely suited to confirm the site-specific incorporation of deuterium atoms. researchgate.netcreative-proteomics.com In the case of this compound, where the deuterium atoms are introduced into the acetyl group, a ²H NMR experiment would produce a signal at a characteristic chemical shift corresponding to the C-D bonds in that specific chemical environment.

The presence of a resonance in the ²H NMR spectrum provides unequivocal proof of deuteration. Conversely, the absence of signals from other positions confirms that the labeling is site-specific and that no isotopic scrambling has occurred during the synthesis. Solid-state ²H NMR can also be used, which provides information on the ordering and dynamics of the labeled segments in a molecule. researchgate.net This technique is particularly powerful for verifying the integrity of the isotopic label. openmedscience.com

Multi-Nuclear NMR for Structural Elucidation of Labeled Analogs

While ²H NMR confirms the label, multi-nuclear NMR experiments, primarily Proton (¹H) and Carbon-13 (¹³C) NMR, are essential for elucidating the complete structure of the labeled analog and ensuring it corresponds to the parent compound. openmedscience.comdaicelpharmastandards.com

In the ¹H NMR spectrum of this compound, the signal corresponding to the methyl protons of the acetyl group would be absent or significantly diminished, confirming the successful substitution of hydrogen with deuterium. The remaining signals in the spectrum must match those of unlabeled Ulipristal Acetate to verify that the rest of the molecule's structure is intact.

In the ¹³C NMR spectrum, the carbon atom of the deuterated methyl group (CD3) will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I=1). This provides further confirmation of the label's location. Isotope-filtered experiments can also be employed to selectively observe protons attached to ¹³C or ¹²C, which is useful in complex molecules to confirm structural details and intermolecular interactions. rsc.org

Table 1: Expected NMR Spectral Data for this compound This table presents hypothetical data for illustrative purposes.

| Technique | Observation | Interpretation |

|---|---|---|

| ¹H NMR | Absence of singlet for acetyl (CH₃) protons. | Confirms substitution of H with D at the acetyl group. |

| ²H NMR | Presence of a signal in the aliphatic region. | Directly detects the incorporated deuterium (D₃) atoms. |

| ¹³C NMR | Triplet signal for the acetyl methyl carbon. | Confirms the CD₃ group due to C-D coupling. |

Other Spectroscopic and Hybrid Techniques for Isotopic Characterization

Beyond NMR, other spectroscopic methods and hyphenated techniques provide complementary information for the comprehensive characterization of this compound.

Infrared (IR) and Raman Spectroscopy for Deuterium Vibrational Analysis

Vibrational spectroscopy techniques like Infrared (IR) and Raman spectroscopy are sensitive to changes in molecular bond vibrations caused by isotopic substitution. europeanpharmaceuticalreview.com The substitution of hydrogen with the heavier deuterium isotope results in a predictable shift of the corresponding stretching and bending frequencies to lower wavenumbers. optica.org

For this compound, the C-H stretching vibrations of the acetyl group, typically observed around 2900-3000 cm⁻¹ in the IR and Raman spectra, would be replaced by C-D stretching vibrations. optica.org These C-D vibrations appear in a less congested region of the spectrum, often around 2100-2200 cm⁻¹. optica.org The detection of these characteristic C-D bands provides strong evidence of successful deuteration. nih.gov Raman spectroscopy is particularly advantageous for aqueous samples and offers high chemical specificity, making it a powerful tool for analyzing labeled pharmaceuticals. europeanpharmaceuticalreview.comresearchgate.net

Table 2: Vibrational Frequency Shifts in Isotopically Labeled Compounds This table shows representative frequency ranges.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | **Expected Wavenumber for Deuterated Analog (cm⁻¹) ** |

|---|---|---|

| C-H Stretch | 2800–3100 | 2100–2300 |

| C-H Bend | 1350–1480 | ~950-1100 |

Hyphenated Techniques in Labeled Compound Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for analyzing complex mixtures and definitively identifying labeled compounds. researchgate.net The most common and powerful of these is Liquid Chromatography-Mass Spectrometry (LC-MS).

In the analysis of this compound, LC is first used to separate the deuterated compound from any unlabeled starting material, precursors, or byproducts. The eluent is then introduced into a mass spectrometer. MS analysis will show a molecular ion peak for this compound that is three mass units higher than that of the unlabeled compound, confirming the incorporation of three deuterium atoms. evitachem.com High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which further confirms the elemental composition.

Combining chromatography with NMR (LC-NMR) is another powerful approach. nih.gov It allows for the separation of components in a mixture followed by the acquisition of full NMR spectra for each isolated peak, providing unambiguous structural confirmation and purity assessment in a single workflow. nih.gov

Pharmacokinetic Investigations of Deuterium Isotope Effects with Ulipristal Acetate D3 in Preclinical Models

In Vitro Metabolic Stability Studies of Ulipristal (B1683391) Acetate (B1210297) D3

In vitro studies using subcellular fractions are fundamental in preclinical drug development to predict how a compound will be metabolized in vivo. For deuterated compounds, these studies are crucial to determine if the isotopic substitution confers any significant changes in metabolic rate or pathway compared to the parent (protiated) compound.

The metabolism of the parent compound, ulipristal acetate, is well-characterized. It is extensively metabolized in the liver, primarily through oxidative N-demethylation to form an active mono-demethylated metabolite (PGL4002 or CDB-3877) and a subsequent di-demethylated metabolite. nih.govabbvie.caresearchgate.net In vitro experiments using human liver microsomes have definitively shown that this metabolic process is predominantly mediated by the cytochrome P450 enzyme CYP3A4. abbvie.cafda.gov Some minor involvement of CYP1A2 and CYP2A6 has also been suggested. europa.eueuropa.eueuropa.eu No significant metabolism has been observed in the absence of cofactors like β-NADPH, confirming the role of P450 enzymes in microsomal fractions. abbvie.ca

For Ulipristal Acetate D3, the deuterium (B1214612) labeling is on the 17α-acetyl group, not on the N-dimethylamino phenyl group where the primary CYP3A4-mediated metabolism occurs. lgcstandards.comnih.govresearchgate.net Therefore, the rate of microsomal metabolism via the principal N-demethylation pathway is not expected to be significantly altered by a kinetic isotope effect. Any potential hydrolysis of the acetate group, which would involve the deuterated site, is considered a minor metabolic route for ulipristal acetate. While specific in vitro metabolic stability data for this compound is not extensively published, the location of the label suggests its stability in liver microsomes would be very similar to that of the unlabeled compound.

Table 1: In Vitro Metabolism of Ulipristal Acetate (Parent Compound) This table summarizes the known metabolic profile of the non-deuterated parent compound, which serves as a baseline for assessing this compound.

| Parameter | Finding | Source(s) |

| Primary Metabolic Pathway | N-demethylation (mono- and di-demethylated) | nih.govabbvie.caresearchgate.net |

| Primary Enzyme System | Cytochrome P450 (Microsomal) | abbvie.canih.govfrontiersin.org |

| Major Isoenzyme | CYP3A4 | abbvie.cafda.gov |

| Minor Isoenzymes | CYP1A2, CYP2A6 | europa.eueuropa.eueuropa.eu |

| Active Metabolite | Mono-demethylated ulipristal acetate | abbvie.cafda.gov |

Identification of Deuterium-Mediated Metabolic Pathway Shifts

Deuteration at a primary metabolic site can sometimes slow a reaction to the extent that alternative metabolic pathways become more prominent, a phenomenon known as metabolic shunting or switching. nih.govjuniperpublishers.com This can lead to a different metabolite profile, which may have different efficacy or toxicity.

In Vivo Pharmacokinetic Characterization in Animal Models

In vivo studies in preclinical animal models are essential for understanding the complete pharmacokinetic profile of a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). Labeled compounds like this compound are invaluable tools for these investigations. evitachem.com

Following oral administration, ulipristal acetate is rapidly absorbed. europa.eumedicines.org.uk Deuteration is a subtle structural modification that typically does not significantly alter a compound's fundamental physicochemical properties, such as its lipophilicity or pKa. researchgate.net Consequently, the absorption characteristics of this compound are expected to be virtually identical to those of its non-deuterated counterpart.

Ulipristal acetate is highly bound (>98%) to plasma proteins, including albumin and alpha-1-acid glycoprotein, and is a lipophilic compound. europa.eumedicines.org.uk In animal studies with radiolabeled ulipristal acetate, tissue distribution was rapid, with the highest concentrations found in the gastrointestinal tract, liver, fat, and adrenal glands. As a stable isotope-labeled tracer, this compound would be used in such preclinical studies to quantify the extent of tissue distribution and plasma protein binding without altering these inherent properties.

The primary route of elimination for ulipristal acetate and its metabolites is through the feces, with biliary excretion being a major contributor, as demonstrated in rat models. Less than 10% of the compound is excreted via the urine. researchgate.net

Isotopic tracing studies are the definitive method for elucidating excretion pathways. In a human study using ¹⁴C-labeled ulipristal acetate, a mean of 73% of the administered radioactive dose was recovered in feces. nih.gov this compound serves a similar purpose as a tracer in preclinical animal models. By administering the deuterated compound and using mass spectrometry to detect the parent compound and its metabolites in urine, feces, and bile, researchers can precisely map the routes and rates of excretion. The stable isotope label does not interfere with the biological pathways of excretion.

Table 2: Pharmacokinetic Parameters of Ulipristal Acetate (Parent Compound) in Humans This table provides baseline human pharmacokinetic data for the non-deuterated compound. These values are not expected to be significantly different for this compound.

| Pharmacokinetic Parameter | Value (Mean ± SD) | Source(s) |

| Time to Peak Concentration (Tmax) | ~1 hour | europa.eumedicines.org.uk |

| Plasma Protein Binding | >98% | europa.eumedicines.org.uk |

| Terminal Half-Life (t½) | 32.4 ± 6.3 hours | abbvie.caeuropa.eumedicines.org.uk |

| Oral Clearance (CL/F) | 76.8 ± 64.0 L/h | europa.eueuropa.eumedicines.org.uk |

| Primary Excretion Route | Feces | nih.govresearchgate.net |

Excretion Pathways and Isotopic Tracing

Theoretical and Computational Modeling of Deuterium Isotope Effects on Pharmacokinetics

While specific in vivo preclinical data for this compound is not extensively available in the public domain, theoretical and computational models provide a robust framework for predicting and understanding the potential pharmacokinetic consequences of deuteration. These models are crucial in guiding the design and development of deuterated drug candidates.

Quantum Mechanical Isotope Effects on Metabolic Reactions

The metabolic transformation of many drugs, including ulipristal acetate, is often the rate-determining step in their clearance from the body. Ulipristal acetate is primarily metabolized in the liver by the cytochrome P450 enzyme system, with CYP3A4 being the major contributing enzyme. google.comeuropa.eu The metabolic process frequently involves the cleavage of carbon-hydrogen (C-H) bonds.

The substitution of hydrogen with deuterium to form a carbon-deuterium (C-D) bond can significantly alter the rate of these metabolic reactions. This phenomenon is known as the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium. Consequently, more energy is required to break a C-D bond compared to a C-H bond. This difference in bond energy can lead to a slower rate of metabolism for the deuterated compound.

Quantum mechanical calculations can be employed to model this effect. These calculations can predict the magnitude of the KIE for a specific metabolic reaction by determining the difference in the zero-point vibrational energies of the C-H and C-D bonds in the ground state and the transition state of the reaction. For CYP-mediated reactions, a significant primary KIE is often observed when C-H bond cleavage is the rate-limiting step of the metabolic pathway.

In the case of this compound, where three hydrogen atoms in a specific molecular position are replaced by deuterium, it is hypothesized that the rate of metabolic degradation via CYP3A4 would be reduced. This could theoretically lead to a longer half-life, increased systemic exposure (AUC), and potentially a lower peak plasma concentration (Cmax) if the rate of absorption is unchanged.

To illustrate this, a hypothetical comparison of key pharmacokinetic parameters between ulipristal acetate and this compound in a preclinical rat model is presented below. It is important to note that these values are illustrative and based on general principles of deuterium isotope effects, as specific in-vivo data for this compound is not publicly available.

Table 1: Hypothetical Pharmacokinetic Parameters of Ulipristal Acetate vs. This compound in a Preclinical Rat Model

| Compound | AUC (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | Half-life (h) |

|---|---|---|---|---|

| Ulipristal Acetate | 550 | 175 | 1.0 | 32 |

| This compound (Hypothetical) | 825 | 160 | 1.2 | 48 |

Molecular Dynamics Simulations for Binding Affinity and Conformation

Beyond the direct impact on metabolic reaction rates, deuterium substitution can also subtly influence a drug's interaction with its target receptors and transport proteins. Molecular dynamics (MD) simulations are powerful computational tools that can model the dynamic behavior of molecules over time, providing insights into binding affinity and conformational changes.

MD simulations can be used to study the interaction of both ulipristal acetate and this compound with their primary pharmacological target, the progesterone (B1679170) receptor, as well as with plasma proteins like human serum albumin (HSA), which affects drug distribution. Research has been conducted on the interaction between ulipristal acetate and HSA using MD simulations, revealing that the compound binds to a specific site on the protein, which can influence its stability and conformation.

The table below presents a hypothetical comparison of binding affinities, which could be derived from molecular dynamics simulation studies. These values are for illustrative purposes to demonstrate the potential, albeit often subtle, impact of deuteration on binding characteristics.

Table 2: Hypothetical Binding Affinity Data from Molecular Dynamics Simulations

| Compound | Receptor/Protein | Calculated Binding Affinity (Kd, nM) | Predicted Conformational Stability Change |

|---|---|---|---|

| Ulipristal Acetate | Progesterone Receptor | 1.5 | Baseline |

| This compound (Hypothetical) | Progesterone Receptor | 1.3 | Slightly Increased |

| Ulipristal Acetate | Human Serum Albumin | 250 | Baseline |

| This compound (Hypothetical) | Human Serum Albumin | 240 | No Significant Change |

Pharmacodynamic and Mechanistic Studies of Ulipristal Acetate D3 in Research Models

Molecular Interactions and Receptor Binding Studies of Labeled Ulipristal (B1683391) Acetate (B1210297)

Ulipristal acetate exerts its effects through high-affinity binding to steroid receptors, primarily the progesterone (B1679170) receptor, where it acts as a modulator, exhibiting both antagonistic and partial agonistic activities depending on the target tissue. wikipedia.orgpatsnap.comdrugbank.com It also demonstrates a notable affinity for the glucocorticoid receptor. wikipedia.orgeuropa.eu

Progesterone Receptor Modulation at the Molecular Level

Ulipristal acetate is a potent, orally active synthetic selective progesterone receptor modulator (SPRM) that binds with high affinity to the human progesterone receptor. patsnap.comeuropa.eugeneesmiddeleninformatiebank.nl This binding competitively blocks the natural ligand, progesterone, from occupying its receptor, thereby inhibiting progesterone-mediated signaling pathways. ellaone.co.uknih.gov The anti-progestational effect of ulipristal acetate is the primary mechanism behind its pharmacological activity. nih.gov Depending on the cellular context, it can act as either an antagonist, blocking the receptor, or a partial agonist. patsnap.comdrugbank.com This modulation of the progesterone receptor is central to its effects on uterine and ovarian tissues. drugbank.com

Investigations of Glucocorticoid Receptor Binding

In addition to its primary action on the progesterone receptor, ulipristal acetate also binds to the glucocorticoid receptor with high affinity. wikipedia.orgeuropa.eugeneesmiddeleninformatiebank.nl However, its antagonistic activity at this receptor is significantly weaker than its anti-progestational effects. nih.gov Animal studies have shown some anti-glucocorticoid effects, but these are generally observed at much higher doses than those required for progesterone receptor modulation. europa.eunih.gov In humans, significant antiglucocorticoid effects have not been observed at therapeutic doses. europa.eugeneesmiddeleninformatiebank.nl It has minimal affinity for the androgen receptor and no significant affinity for the estrogen or mineralocorticoid receptors. wikipedia.orgeuropa.eugeneesmiddeleninformatiebank.nl

Cellular and In Vitro Efficacy Investigations

The effects of ulipristal acetate have been extensively studied in various in vitro models, particularly focusing on its impact on uterine leiomyoma (fibroid) cells and reproductive processes.

Effects on Cell Proliferation and Apoptosis in Specific Cell Lines (e.g., Leiomyoma cells)

Uterine leiomyomas are benign tumors whose growth is dependent on steroid hormones. In vitro studies using human leiomyoma cells have demonstrated that ulipristal acetate has a direct anti-proliferative and pro-apoptotic effect. Treatment of leiomyoma cell cultures with ulipristal acetate at concentrations ranging from 0.01 to 1 μM resulted in a dose-dependent reduction in cell viability. This is achieved through the inhibition of cell proliferation and the induction of apoptosis (programmed cell death). wikipedia.org The combination of these actions leads to a reduction in the size of uterine fibroids. wikipedia.org Furthermore, ulipristal acetate has been shown to stimulate a selective autophagic response in leiomyoma cells, contributing to its therapeutic effect. medchemexpress.cominvivochem.com

A study investigating the combined effect of ulipristal acetate and 1,25-dihydroxyvitamin D3 (Vitamin D3) on human uterine fibroid cells (HuLM) showed enhanced anti-proliferative and pro-apoptotic effects. nih.gov

Table 1: Effect of Ulipristal Acetate (UPA) and Vitamin D3 (VitD3) on Leiomyoma Cell Proliferation and Apoptosis Markers

| Treatment Group | Proliferation Marker (PCNA) Reduction vs. Untreated | Proliferation Marker (Cyclin D1) Reduction vs. Untreated | Apoptosis Marker (Bax) Expression | Apoptosis Marker (Cleaved Caspase-3) Expression |

| UPA (100 nM) | ~50% decrease nih.gov | 40% decrease nih.gov | Significantly increased vs. untreated nih.gov | 1.4-fold increase researchgate.net |

| UPA + VitD3 (100 nM) | 85% decrease nih.gov | 80% decrease nih.gov | Further increased vs. UPA alone nih.gov | 3-fold increase researchgate.net |

This table is based on data from a study on the combined effects of UPA and Vitamin D3 on human uterine fibroid cells. nih.govresearchgate.net

Modulation of Gene and Protein Expression by Ulipristal Acetate D3 in Cell Culture

Ulipristal acetate modulates the expression of various genes and proteins involved in cell cycle control, apoptosis, and tissue remodeling in leiomyoma cells. In cultured human leiomyoma cells, treatment with ulipristal acetate led to decreased expression of the proliferating cell nuclear antigen (PCNA) and the anti-apoptotic protein Bcl-2.

Studies have also shown that ulipristal acetate can down-regulate the expression of growth factors and their receptors, such as vascular endothelial growth factor (VEGF) and its receptors, which are crucial for tumor growth. In endometrial cells, ulipristal acetate administration alters the expression of sex-steroid receptors and other progesterone-regulated genes. nih.gov For instance, it has been shown to increase the mRNA concentrations of the progesterone receptor (PR) and the androgen receptor (AR) compared to the secretory phase endometrium. nih.gov

In studies on human uterine fibroid cells, ulipristal acetate, particularly in combination with Vitamin D3, has been shown to significantly decrease the protein expression of proliferation markers like Ki-67, PCNA, and Cyclin D1. nih.gov Concurrently, it reduces the levels of extracellular matrix proteins such as collagen-1 and fibronectin, as well as the pro-fibrogenic cytokine transforming growth factor β3 (TGF-β3). nih.govresearchgate.net It also leads to a decrease in the production of pro-inflammatory cytokines, including interleukins 6, 8, 1α, and 1β. nih.gov

In Vitro Studies on Reproductive Cell Function (e.g., gamete interactions, early embryo development in mouse models)

The primary mechanism of ulipristal acetate in emergency contraception is the inhibition or delay of ovulation. europa.eugeneesmiddeleninformatiebank.nl However, research has also explored its potential post-ovulatory effects. In vitro studies using a mouse model have investigated the impact of ulipristal acetate on fertilization and early embryo development. conicet.gov.ar These studies found that ulipristal acetate, at concentrations comparable to those found in human serum after oral administration, did not interfere with in vitro gamete interaction or embryo development in mice. conicet.gov.ar

However, other in vitro and in vivo studies in rats suggest that ulipristal acetate may impact endometrial receptivity for embryo implantation. nih.gov Treatment of cultured human endometrial cells with ulipristal acetate resulted in changes in the expression of genes that are markers for receptivity and a significant decrease in the attachment of trophoblast spheroids. nih.gov In rats, administration of ulipristal acetate was found to decrease the expression of implantation-related genes in the endometrium and reduce the number of implantation sites. nih.gov The effects on the fallopian tube are still a matter of debate, with some studies suggesting it may modulate ciliary beat frequency. nih.govnih.gov

Preclinical In Vivo Pharmacodynamic Research (Animal Models)

Preclinical research utilizing animal models is fundamental for elucidating the primary pharmacodynamic effects of ulipristal acetate. These studies provide crucial insights into the compound's influence on complex physiological systems.

Ulipristal acetate (UPA) has been extensively studied in animal models, particularly for its potent effects on the ovulatory process. As a selective progesterone receptor modulator (SPRM), its primary mechanism involves the inhibition or delay of ovulation. europa.eunih.gov

In a mouse model designed to mimic the human ovulatory cycle, UPA demonstrated significant efficacy as an ovulation blocker. nih.gov When administered after the induction of follicular development and prior to the luteinizing hormone (LH) surge, UPA effectively prevents ovulation. nih.gov Studies using mice have shown that UPA can completely block ovulation when given 2 hours after a human chorionic gonadotropin (hCG) challenge (which mimics the LH surge) and remains over 90% effective when administered 4 or 6 hours post-hCG. nih.gov However, its effectiveness markedly decreases when given 8 hours after the hCG signal, by which time progesterone receptor (PR) signaling has already initiated. nih.gov This indicates a critical window for its anti-ovulatory action, which is tied to blocking PR-dependent pathways within the ovary. nih.gov

Table 1: Effects of Ulipristal Acetate on Ovulation in Animal Models

| Animal Model | Key Finding | Mechanism of Action | Reference |

|---|---|---|---|

| Mouse | Potent blocker of ovulation when administered within 6 hours of hCG (LH surge mimic). | Inhibits progesterone receptor (PR)-dependent pathways intrinsic to the ovary. | nih.gov |

| Mouse | Does not affect in vivo fertilization or early embryo development when administered post-ovulation. | Primary effect is pre-ovulatory (inhibition/delay of follicular rupture). | nih.gov |

| Rat | Demonstrates embryolethal effects at repeated doses above 1 mg/kg due to its mechanism of action. | Disruption of progesterone-dependent processes required for maintaining gestation. | europa.eu |

Chronic toxicity and carcinogenicity studies in rats and mice have provided detailed information on the organ-specific effects of ulipristal acetate. These studies, conducted over extended periods, help to characterize the compound's long-term impact on various tissues, largely tied to its pharmacological action as a progesterone receptor modulator.

In a 104-week study in Sprague Dawley rats, UPA-related non-neoplastic findings were observed in several organ systems. The reproductive system showed the most notable changes, including effects on the mammary gland, ovary, uterus, vagina, seminal vesicles, and prostate. researchgate.net A significant finding was a decreased incidence of fibroadenomas and adenocarcinomas in the mammary glands of all treated rat groups. researchgate.netmedchemexpress.com Effects were also seen in the endocrine system (adrenal and pituitary glands) and other organs such as the thymus, liver, pancreas, and lungs. researchgate.net These responses are largely considered to be exaggerated pharmacological effects stemming from the modulation of progesterone receptors. researchgate.net

In a 26-week study in transgenic TgRasH2 mice, UPA-related findings included organ weight changes in the liver, pituitary, and thyroid/parathyroid glands. researchgate.net Minimal panlobular hepatocellular hypertrophy was noted in mice at the highest dose level. researchgate.net Importantly, no evidence of UPA-induced carcinogenicity was found in either the rat or mouse studies. researchgate.net

Table 2: Summary of Organ-Specific Responses to Ulipristal Acetate in Rodent Models

| Animal Model | Organ System | Observed Effect | Reference |

|---|---|---|---|

| Rat | Reproductive (Mammary Gland) | Decreased incidence of fibroadenomas and adenocarcinomas. | researchgate.netmedchemexpress.com |

| Rat | Reproductive (Ovary, Uterus, Vagina) | Non-neoplastic findings related to pharmacological action. | researchgate.net |

| Rat | Endocrine (Adrenal, Pituitary) | Non-neoplastic findings. | researchgate.net |

| Mouse | Liver | Organ weight changes and minimal panlobular hepatocellular hypertrophy. | researchgate.net |

| Mouse | Endocrine (Pituitary, Thyroid) | Organ weight changes. | researchgate.net |

Effects on Physiological Processes in Animal Models (e.g., ovulation delay in mice/rats)

Synergistic Research with Co-Agents in Preclinical and In Vitro Models (e.g., Vitamin D3 interactions)

Recent research has explored the combination of ulipristal acetate with other agents to enhance its therapeutic effects, particularly for conditions like uterine fibroids (UFs). A significant area of this research has focused on the synergistic interaction between UPA and 1,25-dihydroxyvitamin D3 (the active form of vitamin D3). researchgate.netarchivesofmedicalscience.com

In vitro studies using human uterine fibroid cells have demonstrated that combining UPA with vitamin D3 leads to enhanced antifibroid effects compared to treatment with UPA alone. nih.govresearchgate.net This combination results in a significant, dose- and time-dependent inhibition of fibroid cell proliferation. nih.gov The synergistic effect is mediated through multiple pathways, including increased apoptosis and marked reductions in markers of cell proliferation, fibrosis, and inflammation. nih.govresearchgate.net

Specifically, the combination treatment was found to decrease the protein expression of proliferation markers like Ki-67, PCNA, and CyclinD1 by more than 50% compared to UPA alone. nih.govresearchgate.net Furthermore, it resulted in a two-fold decrease in the levels of extracellular matrix proteins, collagen-1 and fibronectin, and the pro-fibrogenic cytokine transforming growth factor β3 (TGF-β3). researchgate.netnih.gov The combination also significantly lowered the production of pro-inflammatory cytokines, including interleukins 6, 8, 1α, and 1β. nih.gov These findings suggest that vitamin D3 enhances the antiproliferative, apoptotic, antifibrotic, and anti-inflammatory effects of UPA, indicating a potential for a more effective combination therapy. nih.govresearchgate.net

Table 3: In Vitro Synergistic Effects of Ulipristal Acetate and Vitamin D3 on Uterine Fibroid Cells

| Cellular Process | Key Molecular Marker | Effect of UPA + Vitamin D3 Combination | Reference |

|---|---|---|---|

| Proliferation | Ki-67 | Significantly reduced expression (>50% vs UPA alone). | nih.govresearchgate.net |

| PCNA | Significantly decreased protein and mRNA expression. | nih.govresearchgate.net | |

| CyclinD1 | Significantly decreased protein expression. | nih.gov | |

| Apoptosis | Bcl-2 | Reduced protein expression, indicating increased apoptosis. | researchgate.net |

| Fibrosis | Collagen-1 & Fibronectin | ~2-fold decrease in protein levels. | researchgate.netnih.gov |

| TGF-β3 | Decreased protein expression. | researchgate.netnih.govresearchgate.net | |

| Inflammation | IL-6, IL-8, IL-1α, IL-1β | Significantly decreased production compared to UPA alone. | nih.gov |

Role of Ulipristal Acetate D3 As a Certified Reference Material and Research Standard

Development and Certification of Ulipristal (B1683391) Acetate (B1210297) D3 as a Reference Standard

The development of Ulipristal Acetate D3 as a reference standard involves a meticulous process of synthesis and characterization. It is synthesized to be a stable, isotopically labeled version of the active pharmaceutical ingredient (API), Ulipristal Acetate. daicelpharmastandards.cominvivochem.com The "D3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium (B1214612) atoms. lgcstandards.comlgcstandards.com This isotopic labeling is key to its function as an internal standard in mass spectrometry-based assays. nih.govnih.govartmolecule.fr

Certification of this compound as a reference standard requires rigorous testing to confirm its identity, purity, and concentration. synzeal.comsynzeal.com This process is often conducted in accordance with international standards such as ISO 17034 and ISO/IEC 17025. A comprehensive Certificate of Analysis (CoA) is provided with the standard, which includes detailed characterization data from various analytical techniques. daicelpharmastandards.comnih.gov

Table 1: Typical Data Included in a Certificate of Analysis for this compound

| Parameter | Description | Analytical Techniques Used |

| Identity | Confirmation of the chemical structure of this compound. | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS) |

| Purity | Assessment of the percentage of the desired compound, often determined by High-Performance Liquid Chromatography (HPLC). lgcstandards.comdaicelpharmastandards.com | HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Isotopic Enrichment | Determination of the percentage of molecules that are correctly labeled with deuterium. | Mass Spectrometry (MS) |

| Concentration/Assay | Precise measurement of the amount of the standard in a given solution. | Quantitative NMR (qNMR), Mass Spectrometry |

| Residual Solvents | Identification and quantification of any remaining solvents from the synthesis process. | Gas Chromatography (GC) |

| Water Content | Measurement of the water content in the solid material. | Karl Fischer Titration |

The certification ensures that the reference standard is of the highest quality and suitable for its intended analytical purpose. qmx.comavantorsciences.com Reputable suppliers provide traceability to pharmacopeial standards where feasible. synzeal.comsynzeal.com

Applications in Pharmaceutical Quality Control and Method Validation for Drug Development

This compound is extensively used in pharmaceutical quality control (QC) and for the validation of analytical methods during drug development. synzeal.comsynzeal.comaxios-research.com Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. nih.govnih.govvulcanchem.com

Key Applications:

Quantitative Analysis: In bioanalytical methods, this compound is added to biological samples (e.g., plasma) at a known concentration before sample preparation. nih.govnih.gov Because it has nearly identical chemical and physical properties to the non-labeled Ulipristal Acetate, it experiences similar extraction recovery and ionization efficiency in the mass spectrometer. musechem.com By comparing the signal of the analyte to the signal of the internal standard, a more accurate and precise quantification can be achieved, compensating for variations in sample processing and instrument response. nih.govnih.govmusechem.com

Method Validation: Analytical method validation is a regulatory requirement to ensure that a method is suitable for its intended purpose. musechem.comjapsonline.comnih.gov this compound is crucial for validating key parameters of bioanalytical methods, including:

Accuracy: The closeness of the measured value to the true value. musechem.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. musechem.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.govresearchgate.net

Matrix Effect: The alteration of ionization efficiency by co-eluting substances from the biological matrix. nih.govresearchgate.net The use of a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects. musechem.com

Stability: Assessing the stability of the analyte in the biological matrix under different storage and handling conditions. nih.govich.org

Table 2: Research Findings on the Use of this compound in LC-MS/MS Method Validation

| Study Focus | Key Findings | Reference |

| Quantification of Ulipristal Acetate in human plasma | Developed a rapid and sensitive LC-MS/MS method using this compound as the internal standard. The method demonstrated a wide linear range (0.0500 - 100 ng/mL), good accuracy, and precision. | nih.govresearchgate.net |

| Pharmacokinetic study in healthy volunteers | A validated LC-MS/MS method with this compound as the IS was successfully applied to a pharmacokinetic study. The method was linear over a concentration range of 0.300-300 ng/mL. | nih.gov |

These studies highlight the indispensable role of this compound in generating reliable data for regulatory submissions and for understanding the pharmacokinetic profile of Ulipristal Acetate. nih.govnih.govmusechem.com

Importance of Isotopic Standards in Bioanalytical Method Transfer and Harmonization

The globalization of clinical trials and pharmaceutical manufacturing necessitates the transfer of analytical methods between different laboratories. nih.gov Bioanalytical method transfer requires a partial validation to ensure that the receiving laboratory can achieve comparable results to the originating laboratory. nih.gov

Isotopically labeled internal standards like this compound are of paramount importance in this process for several reasons:

Minimizing Inter-laboratory Variability: By compensating for variations in sample preparation, instrument performance, and matrix effects, stable isotope-labeled internal standards help to minimize discrepancies in results between different sites. musechem.comresearchgate.net This leads to greater consistency and reliability of data across a multi-site study.

Facilitating Method Harmonization: Harmonization aims to ensure that different analytical methods used for the same purpose produce equivalent results. The use of a common, well-characterized isotopic standard like this compound is a cornerstone of achieving method harmonization. nih.gov It provides a common reference point that helps to align the performance of different assays.

Ensuring Data Integrity: The use of a stable isotope-labeled internal standard is considered a best practice in quantitative bioanalysis using LC-MS/MS. nih.govresearchgate.net It enhances the robustness and reliability of the analytical method, which is critical for maintaining data integrity throughout the drug development lifecycle.

Q & A

Q. What experimental models are suitable for studying the combined effects of Ulipristal Acetate (UPA) and VitD3 on uterine fibroids?

The human uterine leiomyoma (HuLM) cell line is a validated model for evaluating antifibroid mechanisms. Researchers typically seed 5 × 10⁵ cells in 10-cm plates, serum-starve them overnight, and treat with UPA (100 nM) ± VitD3 (100 nM) for 2–8 days. Proliferation is assessed via MTT assays, while apoptosis and extracellular matrix (ECM) markers are quantified using qRT-PCR and Western blotting .

Q. How can researchers assess the apoptotic effects of UPA in fibroid cells?

Key apoptotic markers include:

- Protein levels : Cleaved caspase-3, PARP cleavage, and BCL2 reduction via Western blot.

- Gene expression : Downregulation of BCL2 and upregulation of pro-apoptotic BAX using qRT-PCR.

Combined UPA/VitD3 treatment enhances apoptosis by increasing caspase-3 activation and depleting PARP, suggesting synergistic effects .

Q. What methodologies are used to evaluate ECM remodeling in fibroid studies?

- mRNA analysis : Suppression of COL1A1, FN1, and TGF-β3 via qRT-PCR.

- Protein quantification : Reduced fibronectin and collagen I levels using ELISA or immunofluorescence.

- Functional assays : Inhibition of TGF-β3-driven fibrogenesis in HuLM cells treated with UPA/VitD3 .

Advanced Research Questions

Q. How should researchers address contradictory data in systematic reviews on UPA’s efficacy in non-fibroid populations?

- Search strategy : Use terms like "ulipristal acetate + bleeding" and "ulipristal acetate + adenomyosis" across PubMed, Embase, and Cochrane Library. Exclude studies involving fibroids to isolate context-specific mechanisms .

- Data synthesis : Prioritize studies with clear exclusion criteria (e.g., fibroid-free cohorts) and validate findings using in vitro models (e.g., HuLM cells) to reconcile clinical and molecular data .

Q. What experimental designs optimize dose-response profiling for UPA/VitD3 combination therapy?

- Dose gradients : Test UPA (10–1000 nM) ± VitD3 (10–100 nM) over 2–8 days in HuLM cells.

- Time-series analysis : Measure proliferation (MTT assay) and apoptosis (flow cytometry) at 2, 4, 6, and 8 days to identify synergistic windows .

- Validation : Replicate results in primary fibroid cell cultures to confirm translational relevance .

Q. How do pharmacokinetic interactions between UPA and VitD3 influence experimental outcomes?

- Drug metabolism : UPA is metabolized by CYP3A4. Co-administration with VitD3 (a CYP3A4 inducer) may alter UPA’s half-life. Use LC-MS/MS to quantify serum concentrations in animal models .

- Transporter effects : UPA inhibits BCRP transporters; assess VitD3 bioavailability in co-treated cells using Caco-2 permeability assays .

Q. What strategies mitigate variability in apoptotic responses across fibroid cell lines?

Q. How can researchers model the long-term reproductive toxicity of UPA in preclinical studies?

- Animal models : Administer UPA (1–5 mg/kg) to pregnant rats/monkeys during organogenesis. Monitor embryofetal loss and malformations via histopathology .

- Lactation studies : Quantify UPA and its metabolite in breast milk using HPLC, and assess infant exposure via pharmacokinetic modeling .

Methodological Resources

- Data tables : Include dose-response curves for UPA/VitD3 combinations (Fig. 1, ), apoptotic marker quantification (Fig. 5, ), and ECM gene suppression (Fig. 8, ).

- Statistical rigor : Use triplicate measurements, SEM for error bars, and ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance thresholds (P < 0.05) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.